N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine
Description
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a methoxyethyl group, and a triazole ring. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-17-8-7-12(5-3-2-4-6-12)9-15-16-10-13-14-11-16/h10-11,15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOYKAAYPFVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCCC1)CNN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the alkylation of cyclohexylmethylamine with 2-methoxyethyl chloride, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often require the use of solvents such as toluene and catalysts like sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazole compounds.
Scientific Research Applications
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features.
3-Methoxyphenylboronic acid: Shares the methoxy group and aromatic ring structure.
Uniqueness
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine is unique due to its combination of a cyclohexyl ring, methoxyethyl group, and triazole ring, which confer distinct chemical and biological properties not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
